4''-Methyloxy-Genistin is primarily sourced from natural products, particularly from soybeans and other leguminous plants. It can also be synthesized in the laboratory through various chemical methods, allowing for detailed studies into its properties and applications.
This compound belongs to the class of flavonoids, specifically the isoflavones, which are known for their estrogenic activity. It is classified as a glycoside because it contains a sugar moiety linked to the aglycone (genistein).
The synthesis of 4''-Methyloxy-Genistin can be achieved through several methods, with glycosylation being a prominent approach. The general procedure involves the reaction of genistein with a suitable glycosyl donor in the presence of a catalyst.
4''-Methyloxy-Genistin can undergo various chemical reactions typical of flavonoids:
The stability of 4''-Methyloxy-Genistin under different pH conditions and temperatures has been studied, indicating that it retains its structure under neutral conditions but may degrade under extreme acidic or basic environments .
The mechanism of action for 4''-Methyloxy-Genistin primarily involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator, influencing gene expression related to cell growth and apoptosis.
Studies have shown that this compound can significantly inhibit prostaglandin synthesis and modulate cyclooxygenase expression in various cell lines, suggesting its role in anti-inflammatory pathways .
4''-Methyloxy-Genistin has garnered interest for its potential applications in:
4′′-Methyloxy-genistin (C₂₂H₂₂O₁₁; molecular weight 462.41 g/mol) is a methoxylated isoflavone glycoside derived from the widely studied soy isoflavone genistein. Structurally, it comprises a genistein aglycone (5,7,4′-trihydroxyisoflavone) linked to a 4′′-O-methylated glucose moiety via a β-glycosidic bond at the C-7 position. This modification classifies it as a glycosidic conjugate within the broader isoflavonoid family—a subclass of flavonoids distinguished by the B-ring attachment at the C-3 position of the benzopyranone core (rather than C-2 in flavones) [4] [8]. The 4′′-methylation of the glucose unit confers unique physicochemical properties, including enhanced lipophilicity compared to its non-methylated counterpart, genistin [4] [9].
Table 1: Key Characteristics of 4′′-Methyloxy-Genistin
Property | Value/Description |
---|---|
Chemical formula | C₂₂H₂₂O₁₁ |
Molecular weight | 462.41 g/mol |
IUPAC name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl β-D-glucopyranoside 4′′-methyl ether |
Classification | Methoxylated isoflavone glycoside |
Parent aglycone | Genistein |
Glycosylation site | C-7 hydroxyl group |
Solubility | Moderate in polar organic solvents; low in water |
The discovery of 4′′-methyloxy-genistin is intertwined with the broader investigation of soy isoflavones. Initial research focused on prominent compounds like genistin and daidzin, first isolated from soybeans (Glycine max) in the 1930s [9]. Methoxylated isoflavones entered scientific discourse later, with glycitein (6-methoxy-7,4′-dihydroxyisoflavone) identified in 1973 as a structurally distinct soy component [1] [9]. This highlighted the significance of methoxylation as a structural variation.
4′′-Methyloxy-genistin emerged as a subject of interest during studies on isoflavone metabolism and tissue-specific biosynthesis. While early work confirmed genistein’s predominance in soy, advanced chromatographic techniques (e.g., HPLC coupled with mass spectrometry) later enabled the separation and identification of minor glycosides, including methylated derivatives, in soy products and related legumes [4] [6]. Its characterization was solidified through spectroscopic methods (NMR, IR, UV), confirming the methyl group's position on the glucose moiety rather than the aglycone [4] [9].
The significance of 4′′-methyloxy-genistin lies in two key areas:
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